molecular formula C7H11BrN2 B1270112 4-bromo-3-(tert-butyl)-1H-pyrazole CAS No. 60061-63-4

4-bromo-3-(tert-butyl)-1H-pyrazole

Cat. No.: B1270112
CAS No.: 60061-63-4
M. Wt: 203.08 g/mol
InChI Key: AJQIBAOGDNNNPC-UHFFFAOYSA-N
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Description

4-Bromo-3-(tert-butyl)-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a bromine atom at the fourth position and a tert-butyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-bromo-3-(tert-butyl)-1H-pyrazole typically involves the bromination of 3-(tert-butyl)-1H-pyrazole. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or acetonitrile. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-3-(tert-butyl)-1H-pyrazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced using suitable oxidizing or reducing agents.

    Coupling Reactions: The compound can participate in cross-coupling reactions such as Suzuki-Miyaura or Heck reactions to form more complex molecules.

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate.

Major Products Formed:

    Substitution Reactions: Products with different functional groups replacing the bromine atom.

    Oxidation and Reduction Reactions: Various oxidized or reduced forms of the pyrazole ring.

    Coupling Reactions: Complex molecules with extended conjugation or additional functional groups.

Scientific Research Applications

4-Bromo-3-(tert-butyl)-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of 4-bromo-3-(tert-butyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would vary based on the specific biological context and the nature of the interactions.

Comparison with Similar Compounds

  • 4-Bromo-3-methyl-1H-pyrazole
  • 4-Bromo-3-ethyl-1H-pyrazole
  • 4-Bromo-3-isopropyl-1H-pyrazole

Comparison: 4-Bromo-3-(tert-butyl)-1H-pyrazole is unique due to the presence of the bulky tert-butyl group, which can influence its reactivity and steric interactions compared to its smaller alkyl-substituted analogs

Properties

IUPAC Name

4-bromo-5-tert-butyl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11BrN2/c1-7(2,3)6-5(8)4-9-10-6/h4H,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJQIBAOGDNNNPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=C(C=NN1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00363026
Record name 4-bromo-3-(tert-butyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60061-63-4
Record name 4-bromo-3-(tert-butyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00363026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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